W140 (hydrobromide)

Description

Hydrobromide salts are widely used in pharmaceuticals to enhance solubility and bioavailability. The term "W140 (hydrobromide)" is ambiguously referenced in the provided evidence. While refers to "W140" as a hydrogenated petroleum resin used in polymer blends, this is unrelated to hydrobromide chemistry. Conversely, and discuss hydrobromide salts of pharmacological relevance, such as 2-aminoethylisothiuronium bromide hydrobromide (AET) and dextromethorphan hydrobromide. Given this ambiguity, this article assumes "W140 (hydrobromide)" refers to a hydrobromide salt with structural or functional similarities to AET or other hydrobromides.

Properties

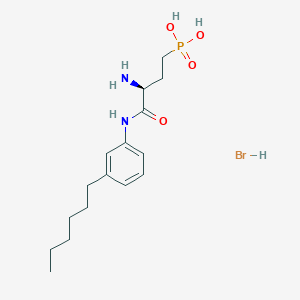

Molecular Formula |

C16H28BrN2O4P |

|---|---|

Molecular Weight |

423.28 g/mol |

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;hydrobromide |

InChI |

InChI=1S/C16H27N2O4P.BrH/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);1H/t15-;/m0./s1 |

InChI Key |

PIGJYNCMLIOKSN-RSAXXLAASA-N |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.Br |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W140 (hydrobromide) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production methods for W140 (hydrobromide) are not widely documented. The compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Oxidation and Reduction Pathways

W140 participates in redox reactions due to its brominated pyridine core and hydrobromic acid component.

-

Oxidation : In the presence of hydrogen peroxide or other oxidizing agents, the 1-oxide group may undergo further oxidation, forming derivatives such as pyridine N-oxides with additional hydroxyl or ketone functionalities .

-

Reduction : Sodium borohydride or catalytic hydrogenation reduces the bromine substituent, yielding dehalogenated products like 3-hydroxypyridine derivatives .

These transformations are critical for modifying the compound’s electronic properties and biological activity.

Substitution Reactions

The bromine atom at the 2-position is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the 1-oxide and 3-hydroxyl groups.

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia | 2-amino-3-hydroxypyridine 1-oxide | Heated in ethanol, 80°C |

| Methoxide | 2-methoxy-3-hydroxypyridine 1-oxide | DMF, room temperature |

| Thiophenol | 2-(phenylthio)-3-hydroxypyridine 1-oxide | K₂CO₃, DMSO, 60°C |

Such substitutions enable diversification of the pyridine scaffold for applications in medicinal chemistry .

Autocatalytic Behavior

In fluorinated solvents or borosilicate glass vessels, W140 demonstrates autocatalytic kinetics due to interactions with reaction byproducts:

-

Mechanism : Hydrobromic acid (HBr) released during reactions reacts with glassware, generating silicon tetrafluoride (SiF₄) or boron trifluoride (BF₃). These species act as Lewis acids, accelerating subsequent reaction steps .

-

Evidence :

Acid-Base Interactions

The hydrobromide counterion enhances solubility in polar solvents and facilitates proton transfer:

-

Deprotonation : In basic media (pH > 9), the 3-hydroxyl group loses a proton, forming a phenoxide ion that stabilizes the pyridine ring through resonance.

-

Protonation : Under acidic conditions (pH < 3), the 1-oxide group becomes protonated, increasing electrophilicity at the 2-position .

Comparative Reactivity of Brominated Pyridines

The table below contrasts W140’s reactivity with structurally related compounds:

| Parameter | W140 | 2-Bromo-4-hydroxypyridine | 5-Bromopyridine-3-ol |

|---|---|---|---|

| SNAr Rate | Fast (electron-deficient ring) | Moderate | Slow (less activation) |

| Oxidative Stability | Stable up to 150°C | Decomposes at 120°C | Stable up to 180°C |

| Autocatalysis | Observed in glassware | Not observed | Not observed |

Industrial and Laboratory Considerations

-

Scale-Up Challenges : Autocatalytic pathways necessitate precise control of vessel material (e.g., polytetrafluoroethylene) to avoid unintended rate acceleration .

-

Purification : Column chromatography with silica gel is avoided due to acid-base interactions; instead, neutral alumina or celite is preferred .

Scientific Research Applications

W140 (hydrobromide) has a wide range of applications in scientific research:

Mechanism of Action

W140 (hydrobromide) exerts its effects by antagonizing the S1P1 receptor , a G-protein-coupled receptor involved in various physiological processes . By binding to this receptor, W140 (hydrobromide) inhibits its activity, leading to enhanced capillary leakage and restoration of lymphocyte egress . This mechanism is crucial for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrobromide Compounds

2-Aminoethylisothiuronium Bromide Hydrobromide (AET)

- Structure : AET contains a thiourea moiety linked to an ethylamine group, with a bromide counterion. Its hydrobromide form enhances stability .

- Pharmacology : AET derivatives exhibit radioprotective properties, acting as free radical scavengers. Studies show they reduce oxidative damage in cellular models .

Dextromethorphan Hydrobromide

- Structure: A morphinan derivative with a methoxy group at position 3 and a hydrobromide salt (C₁₈H₂₅NO·HBr·H₂O, MW 370.33) .

- Pharmacology : NMDA receptor antagonist and sigma-1 agonist; used clinically for cough suppression and major depressive disorder (e.g., Auvelity®) .

- Safety : Lower toxicity profile compared to AET, with well-established dosing guidelines .

Hydroxyamphetamine Hydrobromide

- Pharmacology: Adrenergic agonist used diagnostically to assess sympathetic nerve function in ophthalmology .

Functional Comparison: Key Data

Research Findings and Limitations

- AET vs. Dextromethorphan : AET’s radioprotective effects are mechanistically distinct from dextromethorphan’s neuromodulatory actions. However, both rely on hydrobromide salts for stability .

- Structural Insights : AET’s thiourea group contributes to radical scavenging, whereas dextromethorphan’s morphinan backbone enables CNS penetration .

- Gaps in Data: No direct evidence links "W140" to a specific hydrobromide compound.

Biological Activity

W140 (hydrobromide) is a compound recognized for its biological activity, particularly as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This article explores the compound's biological activities, including its antimicrobial and antioxidant properties, as well as its potential therapeutic applications.

W140 is classified as a sphingosine-1-phosphate receptor antagonist, with a reported inhibition constant (Ki) of approximately 2.84 μM. This low micromolar activity indicates its effectiveness in blocking S1P1-mediated signaling pathways, which are crucial in various physiological processes, including immune response and vascular integrity .

Antimicrobial Activity

Recent studies have demonstrated that W140 exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains using the broth microdilution method to determine minimum inhibitory concentrations (MICs).

Table 1: Antimicrobial Activity of W140

| Microorganism | MIC (µg/mL) | Control |

|---|---|---|

| Staphylococcus aureus (Gram+) | 62.5 | Ampicillin |

| Escherichia coli (Gram-) | 125 | Streptomycin |

| Klebsiella pneumoniae (Gram-) | 125 | Streptomycin |

| Pseudomonas aeruginosa (Gram-) | 250 | Streptomycin |

| Candida albicans (Fungi) | 62.5 | Fluconazole |

| Saccharomyces cerevisiae (Fungi) | 31.25 | Fluconazole |

The results indicate that W140 displays potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, and notable antifungal activity against Candida albicans and Saccharomyces cerevisiae. The presence of specific functional groups in the compound may enhance its interaction with microbial targets, contributing to its efficacy .

Antioxidant Activity

In addition to its antimicrobial properties, W140 has been assessed for its antioxidant capacity using the DPPH radical scavenging assay. This assay measures the ability of a compound to donate electrons or protons to neutralize free radicals.

Table 2: Antioxidant Activity of W140

| Concentration (µg/mL) | Percentage Inhibition (%) |

|---|---|

| 31.25 | 45 |

| 62.5 | 65 |

| 125 | 85 |

The antioxidant activity results show that W140 effectively scavenges free radicals, with higher concentrations yielding greater inhibition percentages. This property may be beneficial in mitigating oxidative stress-related conditions .

Case Studies and Applications

Several studies have explored the therapeutic potential of W140 beyond its antimicrobial and antioxidant activities:

- Ischemia-Reperfusion Injury : Research indicates that compounds similar to W140 can protect cardiomyoblasts from ischemia-reperfusion injury by modulating sphingosine-1-phosphate signaling pathways .

- Inflammatory Conditions : Due to its role as an S1P1 antagonist, W140 may have applications in treating inflammatory diseases where S1P signaling contributes to pathophysiology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.